molecular formula C17H13ClN2O2S B611712 VPC-16606 CAS No. 2027540-49-2

VPC-16606

Cat. No. B611712
M. Wt: 344.81
InChI Key: KXLNYDWQXSNLPB-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC-16606 is a potent and selective inhibitor of ERα-dependent cell growth and gene expression. VPC-16606 prevents the interaction between ERα-LBD and SRC-3 fusion proteins in a dose-dependent manner.

Scientific Research Applications

Predictive Checks in Nonlinear Mixed-Effects Models

Research on VPC-16606 includes its use in enhancing the diagnostic tools for mixed-effects models. The Visual Predictive Check (VPC) is a significant tool in evaluating population pharmacokinetics (PK) and pharmacodynamics (PKPD) models. A study by Bergstrand et al. (2011) in The AAPS Journal highlights the application of VPC-16606 in improving these models. The study focuses on the prediction-corrected VPC (pcVPC), which normalizes observed and simulated dependent variables based on typical population predictions, thereby offering more accurate diagnoses of model misspecifications, particularly in random effects models (Bergstrand, Hooker, Wallin, & Karlsson, 2011).

Virtual Porous Carbons

In another context, the term "VPC" refers to "virtual porous carbon", which relates to molecular models of nanoporous carbons used in various research fields. Biggs and Buts (2006) in Molecular Simulation discuss the development and application of these models in studying adsorbates in nanoporous carbons and their use in assessing multi-isotherm methods for determining fractal dimensions. This study provides insights into the fundamental study of diffusion in nanoporous carbons, relevant for various scientific applications (Biggs & Buts, 2006).

Virtual Pharmaceutical Companies

Research by Forster et al. (2014) in Drug Discovery Today explores virtual pharmaceutical companies (VPCs), a concept in pharmaceutical development collaborations. These VPCs are composed of teams of experienced managers and differ from traditional R&D companies. This study presents the characteristics of VPCs and suggests modes of collaboration, including investing, which could be beneficial for big pharmaceutical companies (Forster, Stegmaier, Spycher, & Seeger, 2014).

Extensions to Visual Predictive Checks

An article by Post et al. (2008) in the Journal of Pharmacokinetics and Pharmacodynamics extends the VPC concept. This study introduces the Quantified Visual Predictive Check (QVPC) and the Bootstrap Visual Predictive Check (BVPC), which provide more objective evaluations of model performance. The QVPC visualizes the distribution of observations above and below the predicted median, while the BVPC weighs the predicted median against percentiles from observed data, enhancing model evaluation accuracy (Post, Freijer, Ploeger, & Danhof, 2008).

properties

CAS RN

2027540-49-2

Product Name

VPC-16606

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.81

IUPAC Name

(Z)-N-(2-Chlorophenyl)-N'-(7-methyl-3-oxobenzo[b]thiophen-2(3H)-ylidene)acetohydrazide

InChI

InChI=1S/C17H13ClN2O2S/c1-10-6-5-7-12-15(22)17(23-16(10)12)19-20(11(2)21)14-9-4-3-8-13(14)18/h3-9H,1-2H3/b19-17-

InChI Key

KXLNYDWQXSNLPB-ZPHPHTNESA-N

SMILES

CC(N(C1=CC=CC=C1Cl)/N=C2C(C3=CC=CC(C)=C3S/2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VPC-16606;  VPC16606;  VPC 16606

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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